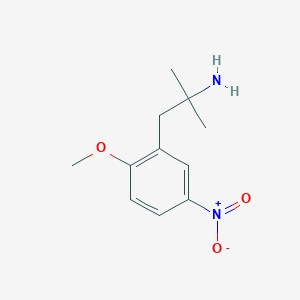

1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

Description

BenchChem offers high-quality 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,12)7-8-6-9(13(14)15)4-5-10(8)16-3/h4-6H,7,12H2,1-3H3 |

InChI Key |

ZQCXRMIDAUKHLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-Nitro-Phentermine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Phentermine Analogs

Phentermine, a sympathomimetic amine, has long been a cornerstone in the pharmacological management of obesity.[1][2] Its derivatives continue to be of significant interest in the pursuit of novel therapeutics with improved efficacy and safety profiles.[3] This guide delves into the anticipated physical properties of a specific class of derivatives: 2-methoxy-5-nitro-phentermine and its analogs. The introduction of methoxy and nitro functional groups to the aromatic ring of phentermine is expected to significantly modulate its physicochemical characteristics, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

In the absence of direct empirical data for 2-methoxy-5-nitro-phentermine, this document serves as a predictive guide, grounded in the established principles of physical organic chemistry and supported by data from the parent compound, phentermine. We will explore the theoretical underpinnings of how these substitutions are likely to alter key physical properties and provide detailed, field-proven experimental protocols for their empirical determination.

I. The Phentermine Backbone: A Physicochemical Reference Point

To appreciate the impact of the 2-methoxy and 5-nitro substitutions, it is essential to first understand the physical properties of the parent phentermine molecule.

| Physical Property | Phentermine (Free Base) | Phentermine Hydrochloride |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N·HCl |

| Molecular Weight | 149.23 g/mol | 185.7 g/mol |

| Appearance | Oily liquid at room temperature | White, crystalline solid |

| Melting Point | Not applicable (liquid) | ~198 °C |

| Boiling Point | ~205 °C | Not applicable (decomposes) |

| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | Very soluble in water and methanol; very slightly soluble in chloroform. |

| pKa | ~10.1 | Not applicable |

II. The Influence of 2-Methoxy and 5-Nitro Substituents: A Predictive Analysis

The introduction of a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the phentermine aromatic ring will induce significant electronic and steric changes, thereby altering its physical properties.

A. Melting and Boiling Points: The Interplay of Polarity and Packing

The 2-methoxy group is an electron-donating group through resonance and weakly electron-withdrawing through induction.[4][5] Conversely, the 5-nitro group is a strong electron-withdrawing group due to both resonance and inductive effects.[4] This push-pull electronic arrangement will increase the dipole moment of the molecule, leading to stronger intermolecular dipole-dipole interactions.

Furthermore, the presence of the nitro group introduces the potential for strong hydrogen bonding between molecules in the solid state. These factors suggest that 2-methoxy-5-nitro-phentermine will likely be a solid at room temperature with a significantly higher melting point than phentermine free base. The boiling point is also expected to be considerably higher due to the increased polarity and molecular weight.

B. Solubility: The Balance of Polarity and Lipophilicity

The increased polarity imparted by the methoxy and nitro groups is expected to enhance the solubility of the free base in polar solvents like water and alcohols, compared to the oily, largely nonpolar phentermine. However, the overall molecule remains substantially organic. The hydrochloride salt of 2-methoxy-5-nitro-phentermine is anticipated to be highly soluble in aqueous media.

C. pKa: The Impact of Electronic Effects on Basicity

The basicity of the primary amine in phentermine (pKa ≈ 10.1) is a key determinant of its ionization state at physiological pH. The strong electron-withdrawing nature of the 5-nitro group is predicted to significantly decrease the electron density on the aromatic ring and, through inductive effects, on the benzylic carbon and subsequently the amino group.[4] This will make the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa compared to phentermine. The electron-donating methoxy group at the 2-position will have a counteracting, albeit weaker, effect.[5] The net result is an expected decrease in the basicity of the amine.

III. Experimental Determination of Physical Properties: A Practical Guide

The following section outlines detailed protocols for the empirical characterization of a novel compound such as 2-methoxy-5-nitro-phentermine.

A. Synthesis and Purification

A plausible synthetic route to 2-methoxy-5-nitro-phentermine could involve the nitration of 2-methoxyphentermine or the reductive amination of a corresponding ketone. A general synthetic scheme starting from a substituted benzaldehyde is outlined below.[6][7]

Sources

- 1. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. sips.org.in [sips.org.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PHENTERMINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility Profile of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine in various organic solvents. As a compound not widely documented in scientific literature, this guide establishes the foundational principles and a detailed experimental protocol to empower researchers in drug development and chemical synthesis. We will first present a predictive analysis of solubility based on the compound's molecular structure and functional groups. The core of this document is a detailed, step-by-step protocol for the "gold standard" isothermal shake-flask method for determining thermodynamic equilibrium solubility, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to be a critical resource for scientists requiring precise solubility data for process optimization, formulation development, and regulatory compliance.

Introduction: Addressing an Undocumented Compound

This guide provides the scientific rationale and a robust methodology to generate a reliable solubility profile. By understanding the interplay of the molecule's functional groups with different solvent properties, researchers can make informed decisions in solvent selection for synthesis, purification, crystallization, and formulation design.[3][4]

Predictive Solubility Analysis Based on Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] A molecule's solubility in a given solvent is governed by its polarity, hydrogen bonding capacity, and molecular size. Let's deconstruct the structure of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine to anticipate its behavior.

-

Aromatic Amine Core : The compound is an aromatic amine, which are typically solids or high-boiling liquids.[6] The basicity of the amine is expected to be weak, as the nitrogen's lone pair of electrons is delocalized into the aromatic ring system.[7][8]

-

Electron-Withdrawing Nitro Group (-NO2) : The nitro group is strongly polar and electron-withdrawing.[7][9] This effect further reduces the basicity of the aromatic amine and significantly influences the molecule's overall polarity.[7] While it can act as a hydrogen bond acceptor, its presence often decreases aqueous solubility.[10]

-

Electron-Donating Methoxy Group (-OCH3) : The methoxy group is an electron-donating group, which pushes electron density into the aromatic ring, potentially influencing intermolecular interactions.[8][11]

-

Aliphatic Amine Moiety (-C(CH3)2NH2) : This tertiary butylamine group introduces a primary aliphatic amine, which is typically basic and capable of hydrogen bonding.[8][12] This part of the molecule will likely enhance solubility in more polar, protic solvents. tert-Butylamine itself is miscible with water and soluble in many common organic solvents.[13][14][15]

Hypothesis: Based on this structural analysis, 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is predicted to be a polar molecule. It will likely exhibit poor solubility in non-polar solvents like hexanes and moderate to good solubility in polar aprotic (e.g., Acetone, Ethyl Acetate) and polar protic (e.g., Ethanol, Methanol) solvents, where it can engage in hydrogen bonding via its amine and nitro groups.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method.[16] This procedure ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.[17][18]

Materials and Equipment

-

Solute: 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine (solid, purity >98%)

-

Solvents: A range of analytical grade organic solvents (see Table 1 for suggestions)

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reversed-phase)

-

Recommended Solvents for Screening

A diverse set of solvents should be chosen to build a comprehensive profile, spanning a range of polarities and hydrogen bonding capabilities.

Table 1: Suggested Organic Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | Primary Interactions |

|---|---|---|---|

| Non-Polar | n-Hexane | 0.1 | van der Waals forces |

| Toluene | 2.4 | van der Waals, π-π stacking | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Dipole-dipole |

| Ethyl Acetate | 4.4 | Dipole-dipole, H-bond acceptor | |

| Acetone | 5.1 | Dipole-dipole, H-bond acceptor | |

| Acetonitrile (ACN) | 5.8 | Dipole-dipole, H-bond acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole-dipole, H-bond acceptor | |

| Polar Protic | Isopropanol (IPA) | 3.9 | H-bond donor/acceptor |

| Ethanol (EtOH) | 4.3 | H-bond donor/acceptor |

| | Methanol (MeOH) | 5.1 | H-bond donor/acceptor |

Step-by-Step Experimental Workflow

The following protocol describes a self-validating system for accurate solubility determination.

-

Preparation: Add an excess amount of solid 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., ~20-50 mg).

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[17][19]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Then, separate the solid from the saturated solution by either:

-

Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear saturated solution with the appropriate mobile phase (from the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.[20] This step is critical to prevent precipitation due to temperature changes or solvent evaporation.[18]

-

Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[5][21]

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Analysis and Presentation

The concentration obtained from the HPLC analysis must be multiplied by the dilution factor to determine the solubility of the compound in the original saturated solution. Data should be reported in standard units such as mg/mL and moles/L (M) and presented in a clear, tabular format for easy comparison.

Table 2: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| n-Hexane | 25 | ||

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Isopropanol | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 |

| Dimethyl Sulfoxide | 25 | | |

Conclusion

While predictive analysis based on molecular structure provides a valuable starting point, it is not a substitute for empirical data. For a novel compound like 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine, precise knowledge of its solubility is fundamental for successful development. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining this critical data.[16] By systematically applying this protocol across a range of organic solvents, researchers can build a comprehensive solubility profile, enabling informed decisions for synthesis, purification, and formulation, thereby accelerating the path of discovery and development.

References

-

Abramov, M. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

-

Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Stack Exchange Inc. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. Available at: [Link]

-

Al-Ghaban, W. I., & Al-Assadi, F. M. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. Available at: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Available at: [Link]

-

Alsenz, J., et al. (2015). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. Available at: [Link]

-

Siew, A., et al. (2015). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butylamine. Wikipedia. Available at: [Link]

-

Grokipedia. (n.d.). tert-Butylamine. Grokipedia. Available at: [Link]

-

Scent.vn. (n.d.). Tert-Butylamine (CAS 75-64-9). Scent.vn. Available at: [Link]

-

Scribd. (n.d.). Aromatic Amines Unveiling Their Structure Properties and Importance. Scribd. Available at: [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts. Available at: [Link]

- Aromatic Amines. (n.d.). Source not specified.

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Rajan, B., et al. (2013). Secondary Amines Containing One Aromatic Nitro Group: Preparation, Nitrosation, Sustained Nitric Oxide Release, and the Synergistic Effects of Released Nitric Oxide and an Arginase Inhibitor on Vascular Smooth Muscle Cell Proliferation. PMC. Available at: [Link]

-

Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

- Specification Sheet. (n.d.). Tert-Butylamine. Source not specified.

-

ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available at: [Link]

-

Pharmacareerinsider. (2024). Chemical Properties of Aromatic Amines: Reactions & Applications. Pharmacareerinsider. Available at: [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). Nitro Compounds. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2015). Is it possible for the reduction reaction of aromatic nitro group into amine to proceed in suspension state?. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Nitro compound. Wikipedia. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitro compound - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sips.org.in [sips.org.in]

- 12. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. scent.vn [scent.vn]

- 15. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. enamine.net [enamine.net]

- 18. who.int [who.int]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 21. evotec.com [evotec.com]

Literature review on 2-methoxy-5-nitrophenyl alkylamine derivatives

The Strategic Role of 2-Methoxy-5-Nitrophenyl Alkylamines in Medicinal & Industrial Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-methoxy-5-nitrophenyl alkylamine derivatives , a class of chemical intermediates critical to the synthesis of third-generation tyrosine kinase inhibitors (TKIs), bioinorganic DNA intercalators, and high-performance azo pigments.

Written for drug development professionals and synthetic chemists, this document moves beyond basic characterization to explore the synthetic utility and pharmacophoric properties of this scaffold. We examine how the electronic "push-pull" nature of the 2-methoxy-5-nitro system facilitates specific binding interactions in oncology targets (e.g., EGFR T790M) and enables the chromophoric properties required for industrial applications.

Chemical Identity & Structural Significance

The core scaffold, 2-methoxy-5-nitroaniline (CAS: 99-59-2), serves as the parent compound for the alkylamine derivatives discussed herein.

-

IUPAC Name: 2-methoxy-5-nitroaniline (also 5-nitro-o-anisidine)[1]

-

Molecular Formula:

[1] -

Key Electronic Feature: The molecule exhibits a strong electronic dipole. The methoxy group (

) at position 2 acts as an electron-donating group (EDG) via resonance, while the nitro group ( -

Synthetic Implication: This "push-pull" system activates the amino group for diazotization (dye synthesis) and nucleophilic attack, while making the ring susceptible to further functionalization (e.g.,

if a leaving group like fluorine is introduced at position 4).

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value | Relevance |

| Molecular Weight | 168.15 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| Melting Point | 117–119 °C | Stable solid, amenable to easy handling/weighing. |

| pKa (Aniline N) | ~2.5 (Predicted) | Low basicity due to nitro-withdrawal; requires forcing conditions for alkylation. |

| LogP | 1.5 | Moderate lipophilicity, good membrane permeability precursor. |

| Appearance | Orange-red needles | Strong chromophore due to conjugation. |

High-Value Applications: From Oncology to Materials

Pharmaceutical: The Osimertinib Connection

The most commercially significant application of this scaffold lies in the synthesis of Osimertinib (Tagrisso) , a third-generation EGFR TKI used to treat non-small cell lung cancer (NSCLC).

-

Mechanism: The 2-methoxy-5-nitro moiety (specifically in its 4-fluoro-2-methoxy-5-nitroaniline form) serves as the central benzene ring of the drug.

-

Pharmacophore Role:

-

The Methoxy Group fits into a hydrophobic pocket in the ATP binding site.

-

The Aniline Nitrogen (after conversion to an indole-pyrimidine system) is critical for hydrogen bonding with the kinase hinge region (Met793).

-

Alkylamine Derivatization: In the synthesis of Osimertinib, the nitro group is eventually reduced to an amine to form the acrylamide "warhead" that covalently binds to Cys797.

-

Bioinorganic Chemistry: DNA Intercalators

Recent studies have highlighted N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide complexes with Zinc(II).

-

Activity: These complexes exhibit significant DNA binding affinity via intercalation . The planar nitro-methoxy-phenyl ring slides between DNA base pairs, disrupting replication in microbial and leishmanial cells.

-

Therapeutic Window: High toxicity to pathogens with low cytotoxicity to human erythrocytes.

Industrial: Azo Dyes

The scaffold is a precursor for "Disperse Dyes" used in polyester fibers. The 2-methoxy-5-nitrophenyl alkylamine derivatives (e.g., coupled with N-phenylnaphthylamine) produce deep red/violet hues with high light fastness.

Synthetic Protocols

This section details the synthesis of N-alkyl derivatives , specifically focusing on the alkylation of the aniline nitrogen. Due to the electron-withdrawing nitro group, the aniline nitrogen is less nucleophilic, requiring optimized conditions.

Protocol A: Synthesis of (2-Methoxy-5-nitrophenyl)piperidin-2-ylmethylamine

A representative protocol for creating a secondary alkylamine derivative.

Objective: To alkylate the aniline nitrogen with a piperidine moiety.

Reagents:

-

2-Methoxy-5-nitroaniline (1.0 eq)

-

2-(Bromomethyl)piperidine hydrobromide (1.2 eq)

-

Triethylamine (

) (2.5 eq) -

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-5-nitroaniline (4.0 g, 24 mmol) in 50 mL of dry ethanol.

-

Addition: Add 2-(bromomethyl)piperidine hydrobromide (6.2 g, 24 mmol) to the solution.

-

Base Activation: Add triethylamine (approx. 6-7 mL) dropwise. Note: The base is crucial to neutralize the HBr and deprotonate the aniline for nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

) with vigorous magnetic stirring for 17 hours .-

Why 17 hours? The nitro group deactivates the amine, making the

reaction sluggish. Extended reflux ensures conversion.

-

-

Monitoring: Monitor reaction progress via TLC (Solvent: Ether/Acetone 5:1). Look for the disappearance of the starting aniline spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into 100 mL of ice-cold water.

-

Extract with Ethyl Acetate (

mL). -

Wash organic layer with brine, dry over anhydrous

, and concentrate under vacuum.

-

-

Purification: Recrystallize the crude product from an ethanol-methanol mixture to yield the target alkylamine.

Self-Validation Check:

-

Success Indicator: The product should be a solid with a distinct melting point different from the starting material.

-

NMR Verification: Look for the disappearance of the broad

signal (approx 4-5 ppm) and appearance of a single

Mechanism of Action & Synthesis Workflow (Visualized)

The following diagrams illustrate the synthetic pathway to the alkylamine derivative and the logic behind its biological activity.

Figure 1: Synthetic Workflow

Caption: Synthetic pathway for N-alkylation via nucleophilic substitution, overcoming electronic deactivation.

Figure 2: Pharmacological Logic (SAR)

Caption: Structure-Activity Relationship (SAR) breakdown showing how each functional group contributes to bioactivity.

Safety & Handling Protocols

Warning: Nitroanilines are potent toxins and potential mutagens.

-

Acute Toxicity: High risk of methemoglobinemia (blue skin, respiratory distress) upon inhalation or skin contact.

-

PPE Requirements:

-

Gloves: Nitrile or Butyl rubber (Latex is permeable to anilines).

-

Respiratory: Use a fume hood.[2] If handling powder, use an N95 or P100 particulate respirator.

-

-

Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers (if using alkyl halides) or toxic organic waste.

References

-

BenchChem. (2025).[2] Synthesis of 2-Methoxy-5-nitroaniline via Nitration of N-(2-Methoxyphenyl)acetamide. Retrieved from

-

Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Science Alert. Retrieved from

-

Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia. Retrieved from

-

Google Patents. (2018). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). WO2018207120A1. Retrieved from

-

PubChem. (2025).[1][3] 2-Methoxy-5-nitroaniline Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Reagents for coupling 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine in peptide synthesis

Executive Summary

The coupling of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine presents a specific synthetic challenge due to the steric bulk surrounding the nucleophilic amine. Structurally, this molecule contains an

While standard reagents like HBTU or EDC may result in low conversion or extensive reaction times, this guide outlines two high-efficiency protocols designed to overcome this steric barrier:

-

Protocol A (High-Yield Standard): Utilizing COMU/Oxyma for rapid, safer, and high-solubility coupling.

-

Protocol B (Steric Breakthrough): Utilizing TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate highly reactive acid fluorides in situ, the "gold standard" for hindered amine couplings.

Chemical Analysis & Steric Challenge

Structural Constraints

The target molecule is not an aniline; it is an aliphatic amine attached to a quaternary carbon.

-

Core Scaffold: 2-methylpropan-2-amine (isostructural to tert-butylamine).

-

Steric Environment: The amine is flanked by two methyl groups and a benzylic methylene. This creates a "gem-dimethyl" effect that shields the nitrogen lone pair.

-

Electronic Environment: The 2-methoxy-5-nitrophenyl group exerts a distant inductive effect, but the primary challenge is kinetic (steric hindrance) rather than thermodynamic (nucleophilicity).

Reagent Selection Strategy

For

| Reagent Class | Reagent | Suitability | Mechanism of Action |

| Standard | HBTU / HOBt | Low | Generates bulky OBt ester; slow kinetics for tert-alkyl amines. |

| Advanced | HATU / HOAt | High | Aza-benzotriazole creates a "neighboring group effect" accelerating coupling; high reactivity. |

| Modern | COMU / Oxyma | Very High | Safer (non-explosive), higher solubility, and often faster than HATU. Less racemization risk.[1][2][3][4] |

| Specialist | TFFH | Critical | Generates Acid Fluorides .[1][4][5] Smallest leaving group (F-) allows penetration of steric bulk. |

Workflow Visualization

The following decision tree outlines the logical flow for selecting the appropriate protocol based on the coupling partner (Carboxylic Acid) complexity.

Figure 1: Decision matrix for reagent selection based on the steric demand of the carboxylic acid partner.

Experimental Protocols

Protocol A: COMU/Oxyma Coupling (Recommended Starting Point)

Rationale: COMU is superior to HATU in solubility and safety (no risk of explosive benzotriazole byproducts). It generates the highly reactive Oxyma ester.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Target Amine: 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine (1.1 eq)

-

Coupling Reagent: COMU (1.0 eq)

-

Base: DIEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

-

Pre-Activation: Dissolve the Carboxylic Acid and COMU in DMF (0.1 M concentration relative to acid).

-

Base Addition: Add DIEA (1.0 eq only at this stage) to the mixture. Stir for 1–2 minutes at 0°C. Note: Minimal pre-activation time prevents epimerization.

-

Amine Addition: Add the Target Amine (1.1 eq) and the remaining DIEA (1.0 eq).

-

Reaction: Allow to warm to Room Temperature (RT) and stir.

-

Monitoring: Check LCMS at T=1h.

-

Target: >90% conversion.[5]

-

If slow: Add 0.1 eq of Oxyma Pure additive.

-

Protocol B: TFFH Acid Fluoride Coupling (For Difficult Sequences)

Rationale: When Protocol A fails, or if the carboxylic acid is also hindered (e.g., Fmoc-Aib-OH or Fmoc-Val-OH), the Acid Fluoride method is required. TFFH converts the acid to an acid fluoride, which is small enough to bypass the gem-dimethyl steric shield of the amine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Target Amine (1.1 eq)

-

Reagent: TFFH (1.0 eq)

-

Base: DIEA (2.0 - 3.0 eq)

-

Solvent: DCM (Dichloromethane) or DMF.[6] Note: DCM often favors acid fluoride formation.

Step-by-Step:

-

Activation: Dissolve Carboxylic Acid and TFFH in anhydrous DCM (or DMF) under Nitrogen.

-

Fluorination: Add DIEA (1.0 eq) dropwise. Stir for 15–30 minutes at RT.

-

Coupling: Add the Target Amine (1.1 eq) and remaining DIEA (1.5 eq).

-

Reaction: Stir at RT for 2–4 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C (if acid stability permits).

-

-

Quench: Quench with water/bicarbonate. Caution: TFFH byproduct (tetramethylurea) is toxic; ensure thorough washing.

Mechanism of Action: Why TFFH Works

The following diagram illustrates why TFFH succeeds where HATU/HBTU might fail for this specific amine.

Figure 2: TFFH mechanism generating the compact Acyl Fluoride intermediate, enabling penetration of the amine's steric shield.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Steric clash prevents active ester approach. | Switch to Protocol B (TFFH). The fluoride leaving group is significantly smaller than OBt/OAt. |

| Epimerization | Over-activation or excess base. | Reduce pre-activation time to <2 mins. Use Collidine instead of DIEA (weaker base). |

| Precipitate | Urea byproduct insolubility. | Switch solvent to NMP or use COMU (byproducts are water-soluble). |

| Slow Kinetics | "Gem-dimethyl" hindrance. | Increase temperature to 40-50°C. Add HOAt (0.1 eq) as a catalyst if using HATU/EDC. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Context: Comprehensive review establishing TFFH and HATU/COMU hierarchies for hindered amines.

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling. Journal of the American Chemical Society.

- Context: The foundational paper validating TFFH for coupling -disubstituted systems (Aib analogs).

-

Merck / Sigma-Aldrich. COMU Technical Bulletin & Application Note.

- Context: Protocols for COMU usage and solubility d

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

- Context: Industrial scalability of TFFH and COMU protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

Application Note: Handling and Storage Protocols for Nitro-Substituted Phenethylamines

Abstract

Nitro-substituted phenethylamines (e.g., 2C-N, 2,5-dimethoxy-4-nitrophenethylamine) represent a unique intersection of high-potency serotonergic ligands and energetic nitro-aromatic chemistry. Unlike their halogenated counterparts (2C-B, 2C-I), the nitro group introduces specific instabilities regarding photoreactivity and thermal degradation. This guide outlines a self-validating protocol for the synthesis, handling, and long-term storage of these compounds, emphasizing the mitigation of photoreduction and oxidative stress.

Part 1: Chemical & Hazard Profile[1]

Compound Classification

-

Core Structure: 2,5-dimethoxyphenethylamine backbone with a nitro (

) substitution at the para (4) position. -

Primary Exemplar: 2C-N (2,5-dimethoxy-4-nitrophenethylamine).

-

Legal Status: Schedule I (US Controlled Substances Act) . All handling requires DEA registration (Form 225/224) and strict chain-of-custody logging.

Risk Matrix

The safety profile is dominated by two distinct hazard vectors:

-

Toxicological (Phenethylamine): High-potency 5-HT2A/2C agonism. Inhalation of dust can cause rapid onset of hallucinations, sympathomimetic toxicity, and vasoconstriction.

-

Physicochemical (Nitro-Aromatic): While mononitrated aromatics are generally stable, they are energetic precursors. The primary risk is photochemical reduction (turning the yellow nitro-compound into a dark, unstable nitroso/amine mixture) and thermal runaway during synthesis.

| Property | Specification | Hazard Implication |

| Appearance | Yellow to orange crystalline solid | Color change indicates degradation (Red/Brown = Photoreduction). |

| Melting Point | 190–200 °C (HCl salt) | High thermal stability in solid state, but melt-degradation occurs rapidly. |

| Light Sensitivity | High (UV-Vis absorbance) | Nitro group facilitates photon absorption; requires absolute dark storage. |

| Solubility | Water (moderate), EtOH (high) | Solubilized forms are more susceptible to oxidation than solids. |

Part 2: Synthesis & Processing Safety (The Nitration Checkpoint)

The most critical safety control point (CCP) is the introduction of the nitro group onto the 2C-H (2,5-dimethoxyphenethylamine) precursor. This is typically achieved via electrophilic aromatic substitution using nitric acid in glacial acetic acid.

The "Thermal Runaway" Vector

Nitration is highly exothermic. If the temperature exceeds 0°C during addition, or 20°C during the reaction, the risk of polynitration (formation of unstable dinitro species) and oxidative tar formation increases exponentially.

Workflow Diagram: Nitration Safety Protocol

The following diagram illustrates the critical decision nodes during the synthesis phase.

Figure 1: Logic flow for the nitration of 2C-H. Note the critical decision loop at the temperature spike, necessitating an immediate quench to prevent energetic decomposition.

Part 3: Storage & Stability Protocols

Once isolated, nitro-phenethylamines exhibit a degradation pathway distinct from their halogenated analogues. The nitro group is an electron-withdrawing group that renders the ring electron-deficient, but it is also a chromophore.

The "Amber & Argon" Standard

Protocol: All storage must adhere to the Double-Barrier Method .

-

Primary Barrier (Chemical): The substance must be stored under an inert atmosphere. Argon is superior to Nitrogen for this application.

-

Reasoning: Argon is heavier than air. When backfilling a vial, Argon "blankets" the crystals, whereas Nitrogen can mix with residual air if not purged perfectly. This prevents oxidative hydrolysis of the methoxy groups.

-

-

Secondary Barrier (Physical): Amber borosilicate glass vials (Type I) wrapped in aluminum foil.

-

Reasoning: Nitro-compounds absorb strongly in the UV-blue region. Photon absorption leads to the formation of nitroso-intermediates (green/blue discoloration) which are toxic and impure.

-

Storage Lifecycle Diagram

Figure 2: Lifecycle management for 2C-N storage. The 6-month visual audit is critical for detecting photochemical reduction.

Part 4: Emergency & Decontamination

Spillage (Solid State)

Do NOT sweep dry dust. This generates static charge (ignition risk) and aerosolizes the potent drug.

-

Cover: Gently cover the spill with wet paper towels (water/ethanol mixture) to dampen the powder.

-

Neutralize: Apply a dilute solution of Sodium Dithionite (

) .-

Mechanism: This reduces the nitro group to the amine (2C-NH2) or sulfamate derivatives, breaking the specific "nitro-phenethylamine" structure, though the resulting amine is still bioactive.

-

-

Destruction: For total destruction, collect the damp waste and treat with Fenton’s Reagent (Hydrogen Peroxide + Ferrous Sulfate) in a fume hood. This oxidatively cleaves the aromatic ring.

First Aid (Exposure)

-

Inhalation: Move to fresh air immediately. The nitro group can induce methemoglobinemia (blue skin/lips) in addition to serotonergic effects. Administer oxygen if trained.

-

Skin Contact: Wash with soap and water.[1] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase transdermal absorption of the nitro-compound.

Part 5: References

-

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #26: 2C-N). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21300397, 2,5-Dimethoxy-4-nitrophenethylamine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Hazardous Materials (Nitro Compounds). Retrieved from [Link]

Sources

Crystallization methods for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine hydrochloride

Application Note: Optimized Crystallization Protocols for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine Hydrochloride

Executive Summary

This application note details the crystallization and purification strategies for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine hydrochloride (hereafter referred to as Compound A-HCl ). This molecule is a critical "gem-dimethyl" phenethylamine intermediate, structurally analogous to precursors used in the synthesis of alpha-1 adrenergic antagonists like Tamsulosin and Silodosin.

Achieving high purity (>99.5% HPLC) for Compound A-HCl is pivotal because nitro-regioisomers and unreacted alkylating agents can poison downstream hydrogenation catalysts (e.g., Pd/C or Raney Nickel) used to convert the nitro group to the aniline. This guide prioritizes impurity rejection and polymorph stability .

Physicochemical Profile & Solubility

Understanding the solubility landscape is the prerequisite for designing a self-validating crystallization protocol. The presence of the nitro group (electron-withdrawing) and the methoxy group (electron-donating) creates a "push-pull" electronic system that enhances the dipole moment, increasing solubility in polar protic solvents.

Table 1: Solubility Profile of Compound A-HCl

| Solvent System | Solubility (25°C) | Solubility (Reflux) | Role in Protocol |

| Methanol (MeOH) | High (>100 mg/mL) | Very High | Primary Solvent (Dissolution) |

| Ethanol (EtOH) | Moderate | High | Primary Solvent (Recrystallization) |

| Isopropanol (IPA) | Low | Moderate | Ideal Crystallization Solvent |

| Ethyl Acetate (EtOAc) | Insoluble | Sparingly Soluble | Anti-Solvent |

| Water | High | High | Inorganic Purge (Salt removal) |

| Toluene | Insoluble | Insoluble | Anti-Solvent (High Purity) |

Process Insight: The gem-dimethyl steric bulk near the amine hinders close packing in the crystal lattice compared to linear analogs, often leading to lower melting points or a tendency to "oil out" (liquid-liquid phase separation) before crystallizing.

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Converting the crude free base oil into a solid salt while rejecting non-basic impurities.

Context: The free base of Compound A is typically an oil. Direct acidification in a controlled solvent system is the most efficient purification step.

Reagents:

-

Crude Free Base (Compound A)

-

Solvent: Isopropanol (IPA)

-

Acid: 5-6N HCl in IPA (anhydrous preferred to maximize yield)

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude free base oil in IPA (5 volumes relative to weight, e.g., 5 mL/g). Heat to 40°C to ensure homogeneity.

-

Filtration (Polish): Filter the solution through a 0.45 µm PTFE membrane to remove particulate matter (dust/silica) that could induce random nucleation.

-

Acid Addition:

-

Critical Parameter: Maintain temperature at 40-45°C.

-

Slowly add HCl/IPA (1.05 molar equivalents) dropwise over 30 minutes.

-

Why? Adding acid at elevated temperature prevents the entrapment of impurities inside the crystal lattice (occlusion) which happens during rapid precipitation at cold temperatures.

-

-

Nucleation & Aging:

-

Seed with 0.5 wt% pure Compound A-HCl crystals (if available) once the solution becomes slightly turbid.

-

Hold at 40°C for 1 hour (Ostwald Ripening). This allows fines to dissolve and larger, purer crystals to grow.

-

-

Cooling Ramp: Cool linearly to 0-5°C over 2 hours (approx. 0.3°C/min).

-

Isolation: Filter the white to off-white solid. Wash with cold IPA (2 volumes) followed by cold EtOAc (1 volume) to remove residual acidity and yellow nitro-impurities.

-

Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Recrystallization (High Purity)

Best for: Removing stubborn regioisomers or "carry-over" colored impurities.

System: Ethanol / Ethyl Acetate (Anti-solvent method).

Step-by-Step Protocol:

-

Charge: Suspend the crude Compound A-HCl in Ethanol (3 volumes).

-

Reflux: Heat to reflux (approx. 78°C). If the solution is not clear, add Ethanol in 0.5 volume increments until dissolved.

-

Anti-Solvent Addition:

-

Remove heat source but keep stirring.

-

Immediately add Ethyl Acetate (warm, approx. 60°C) until the solution turns slightly cloudy (cloud point).

-

Add 1-2 drops of Ethanol to clear the cloudiness (restore supersaturation).

-

-

Controlled Cooling: Allow the vessel to cool to room temperature undisturbed (slow cooling). Rapid stirring here can cause oiling out.

-

Final Chill: Once at room temperature, cool to 0°C for 2 hours.

-

Harvest: Filter and wash with 1:1 EtOH/EtOAc.

Critical Process Parameters (CPPs) & Troubleshooting

Visualizing the Process Workflow

The following diagram outlines the decision logic for salt formation and troubleshooting the common "Oiling Out" phenomenon associated with nitro-aromatics.

Caption: Figure 1. Reactive crystallization workflow with integrated remediation loop for "oiling out" phenomena common in nitro-aromatic salts.

Troubleshooting "Oiling Out"

Nitro compounds often form metastable oils because the melting point of the solvated salt is depressed below the process temperature.

-

Cause: High supersaturation or presence of impurities acting as solvents.

-

Fix:

-

Seeding: Essential. Provide a template for the crystal lattice to form.

-

Temperature Cycling: Heat the mixture until the oil dissolves, then cool very slowly to just above the oiling point, seed, and hold.

-

Analytical Validation

To ensure the protocol is self-validating, perform these checks:

-

HPLC Purity:

-

Target: >99.5% Area.

-

Critical Impurity: Regioisomer (2-methoxy-4-nitro...) . If >0.1%, repeat Protocol B.

-

-

DSC (Differential Scanning Calorimetry):

-

Compound A-HCl should show a sharp endotherm (melting point). A broad peak indicates amorphous content or solvates.

-

-

Chloride Content Titration:

-

Verify stoichiometry (Mono-HCl vs. Di-HCl). Theoretical Cl content should be calculated based on MW ~260.7 g/mol (Base + HCl).

-

References

-

Yamanouchi Pharmaceutical Co., Ltd. (1988).[1] Sulfamoyl-substituted phenethylamine derivatives. U.S. Patent 4,731,478.[2][3] (Describes the foundational chemistry of phenethylamine intermediates for Tamsulosin-class drugs).

-

Teva Pharmaceutical Industries Ltd. (2006). Process for preparing tamsulosin. WO 2006/019358. (Provides industrial solvent systems for purifying methoxy-nitro-phenethylamine precursors).

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

-

Organic Syntheses. (2010). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2010, 87, 161. (General reference for handling nitro-benzenesulfonyl intermediates).

Sources

- 1. Tamsulosin hydrochloride, Amsulosin hydrochloride, Y-617, YM-12617-1, LY-253351, YM-617, EU-617, Josir, Omix, Harnal, Flomax, Alna, Flomax MR, Omic, Omnic, Pradif-药物合成数据库 [drugfuture.com]

- 2. WO2006134212A2 - Preparation of tamsulosin hydrochloride from tamsulosi - Google Patents [patents.google.com]

- 3. WO2006070285A2 - Enzymatic preparation of an intermediate compound for the synthesis of tamsulosin - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine

Welcome to the technical support center for the synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to improve your yield and purity.

Section 1: Strategic Overview of the Synthesis

The synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine is a challenging but achievable process. A common and logical approach involves a three-step sequence starting from 2-methoxy-5-nitrobenzaldehyde. This route builds the carbon skeleton first, followed by the introduction of the amine functionality.

The primary challenges in this synthesis include:

-

Compatibility of Functional Groups: The presence of a sensitive nitro group can lead to side reactions, particularly during nucleophilic additions (like the Grignard reaction) and reductions.

-

Steric Hindrance: The formation of a tertiary amine precursor can be sterically demanding.

-

Purification: The basic nature of the final amine product and the potential for closely-related impurities necessitate a robust purification strategy.

Below is a diagram outlining the recommended synthetic workflow.

Caption: Recommended three-step synthetic workflow.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My overall yield is very low. Where is the most likely point of failure?

A: A low overall yield in a multi-step synthesis is common and requires systematic investigation. The most critical step in this sequence is often the initial Grignard reaction (Step 1). The Grignard reagent is a powerful nucleophile but also a very strong base, making it highly sensitive to reaction conditions[1][2]. Furthermore, Grignard reagents can react with nitro groups, leading to complex side products and reduced yield.

Troubleshooting Approach:

-

Analyze Each Step: Do not proceed to the next step until you have successfully isolated and characterized the product of the current step. Use Thin Layer Chromatography (TLC) to monitor reaction progress and identify impurities.

-

Focus on Step 1: Ensure your starting aldehyde is pure and your Grignard reaction is set up under strictly anhydrous conditions.[3]

-

Evaluate Step 3: The reductive amination can also be a source of yield loss. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group.[4]

Q2: I'm struggling with the Grignard reaction (Step 1). My reaction either doesn't start or gives a complex mixture. What's going wrong?

A: This is a frequent challenge. The success of a Grignard reaction hinges on two factors: the successful formation of the Grignard reagent and its clean reaction with the aldehyde.[1][3]

-

Failure to Initiate: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[3] To initiate the reaction, you must expose a fresh magnesium surface.

-

Solution: Briefly crush the magnesium turnings with a glass rod (under an inert atmosphere), add a small crystal of iodine, or use a commercially available, activated Grignard reagent.

-

-

Low Yield/Side Products:

-

Cause 1: Water Contamination. Grignard reagents are strong bases and are readily quenched by even trace amounts of water from glassware, solvent, or the starting aldehyde.[1]

-

Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

-

-

Cause 2: Reaction with the Nitro Group. The nitro group is electrophilic and can be attacked by the Grignard reagent, leading to a variety of reduced and coupled byproducts.

-

Solution: Maintain a low temperature (0 °C) during the addition of the aldehyde to the Grignard solution. Add the aldehyde solution slowly to avoid localized heating. Consider using a "Turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which can exhibit higher functional group tolerance.

-

-

Q3: The oxidation of the secondary alcohol to the ketone (Step 2) is sluggish or produces impurities. How can I improve this?

A: The key to a successful oxidation is choosing a reagent that is selective for secondary alcohols and does not affect other functional groups.

-

Common Issues & Solutions:

-

Incomplete Reaction: This can occur if the oxidant is not potent enough or if an insufficient amount is used.

-

Recommended Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are generally effective for this transformation. They are relatively mild and operate under non-aqueous conditions.

-

-

Impurity Formation: Over-oxidation is not a concern for secondary alcohols, but harsh conditions (e.g., using chromic acid) can lead to degradation of the aromatic ring or side reactions involving the nitro group.

-

Best Practice: Monitor the reaction closely by TLC. Upon disappearance of the starting alcohol spot, proceed immediately with the workup to avoid potential side reactions.

-

Q4: My final reductive amination step (Step 3) is not working well. What are my options?

A: Reductive amination is a two-step process in one pot: formation of an imine intermediate followed by its reduction.[5] Both steps must be optimized.

-

Imine Formation: This is an equilibrium-driven process. The reaction is typically favored under weakly acidic conditions. Using an ammonium salt like ammonium acetate serves both as the amine source and a buffer.

-

Reduction: The choice of reducing agent is critical.

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic choice. It is mild enough to not reduce the ketone starting material but will selectively reduce the protonated iminium ion as it forms.[6] This drives the equilibrium toward the product.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN, as it avoids the use of cyanide.[6]

-

Catalytic Hydrogenation (H₂/Catalyst): This can be very effective but carries a high risk of reducing the nitro group to an amine. If you choose this route, catalysts like Raney Nickel might offer some selectivity under controlled conditions, but careful screening is required.[7] A preliminary test on a small scale is highly recommended.

-

Caption: Decision tree for troubleshooting reductive amination.

Q5: How should I purify the final product, 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine?

A: The basicity of the amine product is the key to its purification. An acid-base extraction is highly effective for separating it from neutral organic impurities like unreacted ketone or the intermediate alcohol.

-

Initial Workup: After the reaction, quench carefully and remove the solvent.

-

Acid-Base Extraction:

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

-

Separate the layers. Wash the organic layer again with fresh 1M HCl to ensure complete extraction of the amine.

-

Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10).

-

The free amine will precipitate or can be extracted back into an organic solvent.

-

-

Final Purification: The extracted crude amine can then be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-1-one (Ketone Intermediate)

| Reagent | MW ( g/mol ) | Amount | Moles |

| 2-Methoxy-5-nitrobenzaldehyde | 181.15 | 5.00 g | 27.6 mmol |

| Isopropylmagnesium bromide (2M in THF) | - | 16.6 mL | 33.1 mmol |

| Dess-Martin Periodinane (DMP) | 424.14 | 14.0 g | 33.1 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

Part A: Grignard Reaction

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the 2-methoxy-5-nitrobenzaldehyde and dissolve in 50 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the isopropylmagnesium bromide solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC. Once the starting aldehyde is consumed, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude secondary alcohol. This is typically carried forward without further purification.

Part B: Oxidation

-

Dissolve the crude alcohol from Part A in 150 mL of dichloromethane (DCM).

-

Add Dess-Martin periodinane (DMP) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the alcohol is consumed.

-

Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude ketone by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reductive Amination to Yield the Final Product

| Reagent | MW ( g/mol ) | Amount | Moles |

| Ketone Intermediate | 225.22 | 4.00 g | 17.8 mmol |

| Ammonium Acetate | 77.08 | 13.7 g | 178 mmol |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.67 g | 26.6 mmol |

| Methanol | - | 100 mL | - |

-

In a 250 mL round-bottom flask, combine the ketone intermediate, ammonium acetate, and methanol.

-

Stir the mixture at room temperature until the solids are dissolved.

-

Add the sodium cyanoborohydride in one portion. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

-

Once the reaction is complete, carefully add 1M HCl at 0 °C to quench the excess reducing agent (monitor for gas evolution).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Perform the acid-base extraction as described in FAQ 5 to isolate and purify the final amine product.

Section 4: Summary of Potential Issues and Yield Expectations

| Step | Expected Yield | Common Issues | Key Optimization Parameter |

| 1. Grignard Reaction | 50-70% | Reaction quenching; side reaction with nitro group. | Strictly anhydrous conditions; low temperature. |

| 2. Oxidation | 85-95% | Incomplete reaction. | Choice of mild oxidant (DMP/PCC); reaction time. |

| 3. Reductive Amination | 60-80% | Reduction of nitro group; incomplete imine formation. | Choice of selective reducing agent (NaBH₃CN or NaBH(OAc)₃). |

| Overall (unoptimized) | 25-40% | Cumulative losses from all steps. | Step-wise optimization and purification. |

References

-

University of Wisconsin-Madison. Grignard Reaction. [Link]

-

Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

-

Wikipedia. Grignard reaction. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Open Library Publishing Platform. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

-

ResearchGate. Reductive amination of nitrobenzene with different aldehydes. [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

NIST WebBook. Benzenamine, 2-methoxy-5-nitro-. [Link]

-

MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]

-

PubChem. 1-(2-Methoxy-5-nitrophenyl)propan-1-one. [Link]

-

Wikipedia. 5-Nitrovanillin. [Link]

-

Journal of Emerging Technologies and Innovative Research. A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jetir.org [jetir.org]

Preventing side reactions during reduction of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine precursors

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of amine-containing active pharmaceutical ingredients (APIs). Specifically, we will address the critical reduction step of aromatic nitro compounds, focusing on precursors to 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine .

The conversion of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a fundamental transformation in organic synthesis. However, this reaction is deceptively complex, involving a six-electron reduction that proceeds through several reactive intermediates.[1] Without precise control, these intermediates can lead to a variety of undesired side reactions, compromising yield, purity, and the overall efficiency of your synthetic route.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, prevent side reactions, and achieve a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My reduction reaction has stalled, and TLC analysis shows significant starting material remaining. What are the most common causes?

A1: An incomplete or stalled reaction is a frequent issue. The root cause typically falls into one of four categories:

-

Catalyst/Reagent Inactivity: For catalytic hydrogenations (e.g., Pd/C, Pt/C), the catalyst may be old, improperly stored, or poisoned by impurities (like sulfur compounds). For metal/acid reductions (e.g., Fe/HCl, SnCl₂), the metal surface may be oxidized or have a low surface area.[2]

-

Poor Solubility: The nitroaromatic starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently. Poor solubility is a common rate-limiting factor.[2]

-

Insufficient Stoichiometry: An inadequate amount of the reducing agent (or hydrogen pressure in catalytic systems) will naturally lead to an incomplete reaction. It's crucial to use a sufficient excess to drive the reaction to completion.[2]

-

Low Temperature: While many reductions are exothermic, some substrates require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gentle heating may be necessary.[2]

Q2: I'm observing a strong yellow, orange, or red color in my crude product mixture that is difficult to remove. What are these impurities?

A2: The formation of intensely colored impurities is a hallmark of side reactions involving the condensation of reduction intermediates. The most common culprits are azoxybenzenes (R-N=N⁺(O⁻)-R) and azobenzenes (R-N=N-R).[3] These dimeric species arise when the nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates react with each other or with the final aniline product, especially under neutral or alkaline conditions.[1] Their conjugated systems are strong chromophores, leading to the observed coloration.

Q3: What is the general mechanism of nitro group reduction, and where do the side reactions originate?

A3: The reduction of a nitro group to an amine is a stepwise process. The pathway below illustrates the main transformation and the points where side reactions can occur. Controlling conditions to favor the forward reduction to the amine over the competing condensation reactions is key to a successful synthesis.

Caption: Nitro group reduction pathway and common side products.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Incomplete Reactions

This workflow provides a systematic approach to troubleshooting when your nitro group reduction fails to go to completion.

Sources

Resolving solubility issues with 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base

Welcome to the technical support guide for 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base. This document provides in-depth troubleshooting strategies and answers to frequently asked questions encountered by researchers during experimental work. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome solubility challenges with this compound.

Section 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical characteristics of the compound that govern its solubility.

Q1: What are the key structural features of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base that influence its solubility?

This molecule possesses several functional groups that dictate its behavior in different solvents. Understanding their interplay is the first step in resolving solubility issues.

-

Primary Amine (-NH₂): The amine group is basic, meaning it can accept a proton (H⁺) to form a positively charged ammonium salt (-NH₃⁺).[1][2] This is the most important feature to leverage for solubility enhancement.

-

Aromatic Ring System: The core structure includes a substituted phenyl ring, which is inherently hydrophobic and contributes to low aqueous solubility.

-

Methoxy Group (-OCH₃): This ether group is relatively non-polar and can slightly increase the lipophilicity of the molecule.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar group.[3] While it adds polarity, its presence in aromatic compounds often contributes to strong crystal lattice energy, which can negatively impact solubility.[4][5]

Based on these features, the compound can be classified as a weakly basic, lipophilic molecule.

| Predicted Physicochemical Property | Value / Characteristic | Implication for Solubility |

| Compound Type | Weakly Basic Amine | Solubility is highly dependent on pH. |

| Form | Free Base | The neutral form, expected to have low water solubility.[6][7] |

| Polarity | Moderately Polar / Lipophilic | Poor intrinsic solubility in aqueous media at neutral pH.[8][9] |

| Key Functional Group for Solubilization | Primary Amine | Protonation at acidic pH is the primary strategy for solubilization. |

Q2: Why is the "free base" form expected to have low aqueous solubility?

The term "free base" refers to the neutral form of the amine (-NH₂), which has not been reacted with an acid to form a salt. In this state, the molecule is less polar and can pack more efficiently into a solid crystal lattice. To dissolve in water, energy is required to overcome both this crystal lattice energy and to break the hydrogen bonds between water molecules. Because the free base is not charged, its interaction with polar water molecules is less favorable, leading to poor solubility.[6] Converting the free base to its salt form (-NH₃⁺Cl⁻, for example) introduces a charge, dramatically improving its ability to interact with water and thereby increasing solubility.[10]

Section 2: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles researchers face.

Q3: My compound won't dissolve in water or a neutral buffer (e.g., PBS pH 7.4). What's the first thing I should try?

The immediate and most effective strategy is pH adjustment . Since the compound is a weak base, its solubility will increase dramatically in acidic conditions.

Causality: By lowering the pH of the aqueous medium to a value below the compound's pKa (the pH at which the amine is 50% protonated), you will convert the neutral free base into its protonated, charged salt form. This charged species is significantly more polar and thus more soluble in water.[][12] As a general rule for basic compounds, you should aim for a pH at least 1-2 units below the pKa to ensure complete protonation and solubilization.

Quick Action:

-

Prepare a slurry of the compound in your desired aqueous medium (e.g., water, saline).

-

While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

-

Observe for dissolution. The solid should dissolve as the pH drops.

Q4: How should I prepare a concentrated stock solution for my experiments?

For creating a high-concentration stock solution, using an organic solvent is the standard and recommended approach.

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO): Generally an excellent choice for creating high-concentration stocks (e.g., 10-50 mM). It is a highly polar aprotic solvent capable of dissolving a wide range of compounds.[13]

-

Ethanol (EtOH) or Methanol (MeOH): Good options, though they may not achieve the same high concentrations as DMSO.

-

Dimethylformamide (DMF): Another polar aprotic solvent, similar in utility to DMSO.

Protocol: Preparing a 10 mM DMSO Stock Solution

-

Weigh the required amount of 1-(2-Methoxy-5-nitrophenyl)-2-methylpropan-2-amine free base. (Molecular Weight: ~224.25 g/mol ). For 1 mL of a 10 mM stock, you need 0.224 mg.

-

Add the appropriate volume of high-purity, anhydrous DMSO.

-

Vortex or sonicate gently at room temperature until the solid is completely dissolved.

-

Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q5: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

This is a very common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.[] When the stock is diluted, the solvent environment changes abruptly from organic to aqueous, and if the final concentration is above the compound's aqueous solubility limit at that pH, it will precipitate.

Troubleshooting Steps:

-

Lower the Final Concentration: The simplest solution is to dilute further. The compound may be soluble at 1 µM but not at 10 µM in your final buffer.

-

Modify the Final Buffer pH: As discussed in Q3, ensure your final aqueous buffer is sufficiently acidic to keep the compound protonated and dissolved. Diluting a DMSO stock into a pH 5 buffer will be much more successful than diluting into a pH 7.4 buffer.

-

Incorporate Co-solvents or Surfactants: If pH modification is not possible (e.g., due to experimental constraints), consider adding a small percentage of a co-solvent like polyethylene glycol 400 (PEG 400) or a surfactant like Tween® 80 to the final aqueous buffer to increase its solubilizing capacity.[13][14]

Section 3: In-Depth Troubleshooting Guide: Systematic Approaches

When simple fixes are insufficient, a more systematic approach is required. This section provides detailed workflows for characterizing and optimizing solubility.

Guide 1: Systematic pH-Dependent Solubility Profiling

To effectively use the compound, you must understand its solubility across a range of pH values. This guide outlines the standard "shake-flask" method for determining thermodynamic solubility.[6]

By measuring the equilibrium solubility at various pH points, you can generate a pH-solubility profile. This profile will reveal the pH at which the compound achieves maximum solubility and the pH range where it is likely to precipitate.

Caption: Workflow for Co-solvent and Surfactant Screening.

Protocol: Systematic Co-solvent Screening

-

Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents, such as PEG 400, Propylene Glycol (PG), and Ethanol. [13][14]2. Prepare Solvent Systems: For each co-solvent, prepare a series of aqueous solutions at different concentrations (e.g., 10%, 20%, 40% v/v in your target pH buffer).

-

Determine Solubility: Using the shake-flask method described in Guide 1, determine the saturation solubility of the compound in each solvent system.

-

Analyze Results: Create a table to compare the solubility enhancement provided by each co-solvent at each concentration. Select the system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential effects on your experiment.

| Formulation (in pH X.X Buffer) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |

| Control (Buffer only) | 1x | |

| 10% Ethanol | ||

| 20% Ethanol | ||

| 10% PEG 400 | ||

| 20% PEG 400 | ||

| 10% Propylene Glycol | ||

| 20% Propylene Glycol |

Section 4: Advanced Strategies & Analytical Confirmation

Q8: What are the long-term options for working with this compound if solubility remains a major challenge in development?

If simple pH and co-solvent adjustments are insufficient for a final drug formulation, several advanced strategies can be employed in drug development:

-